DFP00173

説明

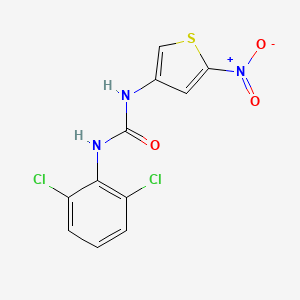

DFP00173 is a useful research compound. Its molecular formula is C11H7Cl2N3O3S and its molecular weight is 332.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

DFP00173 is a selective and potent inhibitor of aquaporin-3 (AQP3), a member of the aquaglyceroporin family that facilitates the transport of water and glycerol across cell membranes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and reproductive biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound selectively inhibits AQP3 with an IC50 value ranging from approximately 0.1 to 0.4 µM . It exhibits low efficacy against AQP7 and AQP9, making it a valuable tool for studying the specific roles of these aquaporins in physiological and pathological processes . The compound's inhibition profile was confirmed through various assays, including stopped-flow light scattering measurements that demonstrated its ability to block glycerol permeability in human erythrocytes .

Inhibition Profile

The following table summarizes the inhibition profiles of this compound on various aquaporins:

| Aquaporin | IC50 (µM) | Inhibition Efficacy |

|---|---|---|

| AQP3 | 0.1 - 0.4 | High |

| AQP7 | >10 | Low |

| AQP9 | >10 | Low |

This compound's selectivity for AQP3 suggests that it can be used to investigate the physiological roles of this aquaporin without significantly affecting other isoforms .

Case Studies

- Breast Cancer Research : this compound has been implicated in studies focusing on breast cancer, where both AQP3 and AQP7 are known to promote tumor progression. The selective inhibition of AQP3 by this compound may provide a therapeutic strategy to hinder cancer cell proliferation by disrupting glycerol transport pathways critical for tumor metabolism .

- Reproductive Biology : In a study involving zebrafish spermatozoa, this compound was shown to impair motility kinetics at concentrations above 5 µM . This effect highlights the role of AQP3 in sperm function and suggests that this compound can serve as a model to explore aquaporin functions in reproductive systems .

- Colon Carcinoma : Research indicated that vasopressin regulates AQP3 expression in colon carcinoma cells, with this compound effectively blocking this pathway. The findings suggest that targeting AQP3 may offer new avenues for treating colon diseases associated with abnormal cell growth .

化学反応の分析

Structural Composition and Key Functional Groups

DFP00173 features:

-

2,6-Dichlorophenyl group : Enhances binding specificity to AQP3 .

-

Nitrothiophene moiety : Contributes to π-π stacking interactions in the AQP3 pore .

Synthetic Analogs and Reaction Pathways

While the exact synthesis of this compound is not detailed in available literature, related compounds provide insights:

Table 1: Comparative Analysis of this compound and Key Analogs

Key observations:

-

Urea vs. Methylurea linkers : Urea derivatives (e.g., this compound) exhibit higher AQP3 potency than methylurea analogs (e.g., Z433927330) .

-

Chlorophenyl substitution : 2,6-Dichloro configuration (this compound) enhances binding compared to 4-chloro (DFP00172), likely due to steric and electronic effects .

Molecular Docking Insights :

-

Urea linker : Forms hydrogen bonds with loop B carbonyls of AQP3 (e.g., Gly-152, Ala-156) .

-

Nitro group : Interacts with conserved asparagines (Asn-68, Asn-152) in the AQP3 NPA motif .

-

2,6-Dichlorophenyl group : Occupies a hydrophobic pocket near the cytoplasmic pore entrance, enhancing selectivity .

Inhibition Kinetics :

-

Competitive inhibition of glycerol and H₂O₂ permeability in erythrocytes (IC₅₀: ~0.2 µM for glycerol) .

SAR Studies and Optimization

特性

IUPAC Name |

1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATXXTHMITUAOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701329723 | |

| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672286-03-2 | |

| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。